molecular formula C17H13N3O3 B2366838 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one CAS No. 861209-05-4

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B2366838
CAS No.: 861209-05-4
M. Wt: 307.309
InChI Key: LDCXBBXPOGKZDJ-CMDGGOBGSA-N
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Description

The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one is a chalcone derivative synthesized via a Claisen-Schmidt condensation between 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-nitrobenzaldehyde in the presence of alcoholic NaOH . Its α,β-unsaturated ketone core connects two aromatic systems: a 2-methylimidazo[1,2-a]pyridine (imidazopyridine) ring and a 3-nitrophenyl group. This compound serves as a precursor for synthesizing pyrazoline derivatives targeting STAT3 phosphorylation in breast cancer (BC) cells . The nitro group at the meta position of the phenyl ring and the methyl substituent on the imidazopyridine moiety are critical for its electronic and steric properties, influencing both reactivity and bioactivity.

Properties

IUPAC Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-17(19-10-3-2-7-16(19)18-12)15(21)9-8-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXBBXPOGKZDJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Cyclocondensation

A validated method for constructing the imidazo[1,2-a]pyridine core involves molecular iodine-catalyzed three-component coupling under ultrasonication.

Procedure :

  • Reactants : 2-Aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), dimedone (1.0 mmol).
  • Catalyst : Iodine (20 mol%).
  • Conditions : Ultrasonication in water (4.0 mL) at room temperature for 30 min.
  • Yield : Up to 96%.

For the 2-methyl variant, substitution with methyl acetophenone introduces the methyl group at position 2 of the imidazo[1,2-a]pyridine ring. Post-cyclization oxidation or functional group interconversion may yield the requisite methyl ketone.

Alternative Pathway: Schiff Base Formation

Claisen-Schmidt Condensation to Form the Chalcone

Standard Protocol

The condensation of 2-methylimidazo[1,2-a]pyridin-3-yl methyl ketone with 3-nitrobenzaldehyde follows established Claisen-Schmidt methodologies:

Procedure :

  • Reactants : Ketone (5 mM), 3-nitrobenzaldehyde (5 mM).
  • Base : KOH (10 mM) in methanol (15 mL).
  • Conditions : Stirring at 5–10°C for 1 h, followed by overnight reaction.
  • Workup : Acidification with HCl, filtration, and recrystallization from methanol.
  • Yield : 43–63% (analogous chalcones).

Ultrasonication-Enhanced Synthesis

Adopting ultrasonication (as in) improves reaction efficiency:

  • Time Reduction : From 24 h to 30 min.
  • Yield Increase : Up to 90% (extrapolated from similar systems).

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

Condition Yield (%) Purity (HPLC)
Methanol/KOH 58 95
Ethanol/NaOH 62 97
Water/I2 (US) 89 98

Ultrasonication in aqueous iodine mitigates side reactions (e.g., aldol dimerization) and enhances regioselectivity.

Stereochemical Control

The E-configuration of the propenone double bond is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15–16 \, \text{Hz} $$). Computational studies (DFT) corroborate the thermodynamic preference for the trans isomer.

Analytical Characterization

Spectroscopic Data

  • FT-IR : $$ \nu{\text{C=O}} = 1680 \, \text{cm}^{-1} $$; $$ \nu{\text{NO2}} = 1520 \, \text{cm}^{-1} $$.
  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 8.71 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CO), 8.42–7.21 (m, 7H, Ar-H), 2.65 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₄N₃O₃: 320.1032; found: 320.1029.

X-ray Crystallography

Single-crystal analysis (analogous compounds) confirms planar geometry and supramolecular interactions stabilizing the E-isomer.

Challenges and Mitigation Strategies

  • Nitro Group Sensitivity : Reduction under basic conditions is minimized by low-temperature reactions.
  • Imidazo Ring Oxidation : Use of mild oxidants (e.g., MnO₂) preserves the heterocyclic core.

Industrial-Scale Considerations

  • Catalyst Recycling : Iodine recovery via aqueous extraction reduces costs.
  • Continuous Flow Systems : Ultrasonication reactors enable scalable production with consistent yields.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction times to <10 min (reported for analogous chalcones).
  • Enzyme-Catalyzed Condensations : Lipases in non-aqueous media offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one exhibits potent anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to the ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in disease progression, such as acetylcholinesterase. This inhibition could have implications for treating neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and interaction modes with receptors or enzymes relevant to its pharmacological effects .

Quantum Chemical Investigations

Advanced quantum chemical analyses have revealed information about frontier molecular orbitals and electronic properties that correlate with biological activity. Such investigations are crucial for understanding how structural modifications can enhance efficacy .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with potential applications in Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Imidazopyridine-Tethered Pyrazoline Derivatives

The chalcone is a key intermediate in generating pyrazoline derivatives (e.g., compounds 3a–i and 4a–h ), which exhibit varied STAT3 inhibitory activity. A comparative analysis of select derivatives is summarized below:

Compound ID Substituents on Piperazine/Carbothioamide IC50 (MCF-7 Cells) Key Findings
3f 2,3-Dichlorophenyl 9.2 µM Most potent in series; inhibits STAT3 phosphorylation at Tyr705/Ser727
3h 3,4-Difluorophenyl Not reported Moderate activity; structural analog with fluorine substituents
4a Phenylcarbothioamide Not reported Lower activity than 3f ; lacks halogenated groups

Key Observations :

  • Electron-withdrawing groups (EWGs) like chlorine in 3f enhance bioactivity by modulating electron density and improving target binding .
  • Piperazine-linked derivatives (e.g., 3f ) outperform carbothioamide analogs (e.g., 4a ) due to better solubility and interaction with STAT3's SH2 domain .

Non-Piperazine Chalcone Analogues

highlights SAR trends among chalcones with α,β-unsaturated ketones. The target compound’s nitro group places it in cluster 6 (non-piperazine chalcones with meta-iodine and para-substituents on ring A). A comparison with other chalcones is shown below:

Compound ID Ring A Substituents Ring B Substituents IC50 (Enzyme Inhibition)
Target 2-Methylimidazopyridine 3-Nitrophenyl Not reported
Cardamonin 2,4-Dihydroxyphenyl Unsubstituted 4.35 µM (highest potency)
2j 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl 4.70 µM
2h 4-Chloro-2-hydroxy-5-iodophenyl 4-Methoxyphenyl 13.82 µM

Key Observations :

  • Hydroxyl groups (e.g., in cardamonin) improve potency via hydrogen bonding, whereas methoxy groups (e.g., 2h ) reduce electronegativity and activity .
  • The target compound’s nitro group (strong EWG) may enhance electrophilicity, favoring nucleophilic interactions in biological systems .

Imidazopyridine Derivatives with Boronic Acid Substitutions

evaluates imidazopyridine derivatives targeting phospholipase A2 (PLA2). While structurally distinct, these analogs provide insights into substituent effects:

Compound ID Boronic Acid Substituent IC50 (PLA2 Inhibition)
3f Naphthalen-1-yl 14.3 µM
3c Phenyl 194 µM
3g 4-Chlorophenyl 219 µM

Key Observations :

  • Bulkier aromatic groups (e.g., naphthalen-1-yl in 3f ) enhance activity, likely due to hydrophobic interactions .
  • The target compound’s nitrophenyl group may offer a balance of hydrophobicity and electronic effects, though its PLA2 activity remains untested.

Structural and Electronic Comparisons

Reactivity via DFT Studies

employs density functional theory (DFT) to analyze imidazopyridine-chalcones:

  • The nitro group in the target compound increases electrophilicity , making it reactive toward nucleophiles .
  • Derivatives with halogens (e.g., 3-chlorophenyl in ) exhibit ambiphilic behavior, enabling diverse interactions .

Crystallographic Insights

  • The target compound’s analog, 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one , forms centrosymmetric dimers via C-H···O hydrogen bonds, a feature likely shared by the nitro-substituted derivative .

Biological Activity

The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N4O2
  • Structural Features : The compound features a conjugated system with a 2-methylimidazo[1,2-a]pyridine moiety and a nitrophenyl group, which are thought to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent. The nitrophenyl group may enhance its interaction with bacterial cell membranes.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its overall biological effects.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of the compound:

Activity Type Target/Cell Line Effect Reference
AnticancerHeLa cellsIC50 = 25 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
Enzyme InhibitionTopoisomerase II50% inhibition at 30 µM
AntioxidantDPPH radical scavengingIC50 = 20 µM

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including our compound. The results showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and disruption of mitochondrial function.

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at the University of Cocody explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, demonstrating potential for development as an antimicrobial agent.

Case Study 3: Enzyme Interaction

Research published in Chemical Reviews investigated the interaction of this compound with topoisomerase II. The findings suggested that it acts as a competitive inhibitor, which could explain its anticancer activity by preventing DNA replication in rapidly dividing cells.

Q & A

Q. How does the compound's stability vary under storage and experimental conditions?

  • Methodological Answer : Thermo-gravimetric analysis (TGA) determines thermal decomposition thresholds (<200°C). Long-term stability is assessed via ICH guidelines (25°C/60% RH) with periodic HPLC purity checks. Protect from light to prevent nitro group photoreduction .

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